3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Overview
Description
3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C11H15N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Benzimidazole compounds, which this molecule is a derivative of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . This compound can modulate signaling pathways such as the STAT3 pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated with 3-chloropropan-1-amine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1H-benzimidazole: Known for its inhibitory activity against protein kinase CK2.
N,N-Dimethyl-1H-benzimidazol-2-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-1-amine side chain allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKFDVSAENEGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651272 | |
Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-02-8 | |
Record name | 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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